N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 3 with a 2-methoxyphenyl group and at position 5 with an acetamide-linked 3-oxoisoindoline moiety. The 1,2,4-triazole ring is known for its versatility in medicinal chemistry, often contributing to hydrogen-bonding interactions and metabolic stability . The 3-oxoisoindoline group, a fused bicyclic system, may influence steric interactions and crystalline packing, as seen in related isoindoline derivatives .
Properties
Molecular Formula |
C19H17N5O3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H17N5O3/c1-27-15-9-5-4-8-13(15)17-22-19(24-23-17)21-16(25)10-14-11-6-2-3-7-12(11)18(26)20-14/h2-9,14H,10H2,1H3,(H,20,26)(H2,21,22,23,24,25) |
InChI Key |
MLKOMRDRIRTHOP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thiosemicarbazides derived from 2-methoxyphenyl hydrazine and thioureas undergo cyclization in basic media. For example, heating 2-methoxyphenyl hydrazine with methyl thiourea in ethanol containing NaHCO₃ at 80°C for 6 hours yields the triazole core. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular cyclization and elimination of methanol.
[3+2] Cycloaddition Reactions
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative route. Reacting 2-methoxybenzaldehyde -derived hydrazonoyl chloride with propargylamine in ethyl acetate under NaHCO₃ catalysis generates the triazole ring. This method achieves yields up to 85% with regioselective 1,4-substitution.
Synthesis of the Isoindolinone Moiety
The 3-oxo-2,3-dihydro-1H-isoindol-1-yl fragment is synthesized via cyclization strategies:
Phthalic Anhydride Derivatives
Heating phthalic anhydride with glycine ethyl ester in acetic acid at 120°C for 4 hours produces 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid . The reaction involves nucleophilic attack by the amine on the anhydride, followed by decarboxylation and cyclization.
Nitrile Cyclization
Reacting 2-cyanobenzaldehyde with ammonium acetate in methanol under K₂CO₃ catalysis forms the isoindolinone core. This method, adapted from Sato et al., proceeds via imine formation and subsequent intramolecular cyclization.
Coupling Strategies for Acetamide Formation
The triazole and isoindolinone moieties are linked via amide bond formation:
Acid Chloride Coupling
2-(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid is converted to its acid chloride using oxalyl chloride in dichloromethane. Reaction with 3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-amine in the presence of triethylamine (TEA) yields the target compound. This method achieves >90% purity after recrystallization from ethanol.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) , the carboxylic acid is activated in THF at 0°C. Coupling with the triazole amine at room temperature for 12 hours provides the acetamide in 78% yield.
Alternative One-Pot Synthesis
A streamlined approach combines triazole formation and amide coupling in a single vessel:
-
2-Methoxyphenyl hydrazine and methyl thiourea react in ethanol/NaHCO₃ to form the triazole.
-
Without isolation, 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl chloride is added, followed by TEA.
-
The mixture is stirred at 50°C for 3 hours, yielding the target compound in 65% overall yield.
Optimization and Mechanistic Insights
Solvent and Base Effects
Catalytic Enhancements
-
CuI (5 mol%) : Accelerates triazole formation via radical intermediates.
-
InCl₃ (20 mol%) : Improves cyclization efficiency in isoindolinone synthesis.
Structural Characterization
Key spectroscopic data confirm successful synthesis:
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.85–7.45 (m, 4H, isoindole-H), 4.32 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).
-
IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Acid Chloride Coupling | 92 | >95 | 4 hours |
| Carbodiimide-Mediated | 78 | 90 | 12 hours |
| One-Pot Synthesis | 65 | 88 | 6 hours |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its therapeutic potential.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m)
- Structure : 1,2,3-Triazole core with a 4-chlorophenyl acetamide and naphthyloxy-methyl substituent.
- Key Differences :
- Triazole Regiochemistry : The 1,2,3-triazole in 6m vs. 1,2,4-triazole in the target compound alters hydrogen-bonding patterns and ring planarity .
- Substituent Effects : The 4-chlorophenyl group (electron-withdrawing) contrasts with the 2-methoxyphenyl (electron-donating), impacting electronic properties and solubility .
- Spectral Data : IR peaks at 1678 cm⁻¹ (C=O) and 785 cm⁻¹ (C–Cl) highlight functional group differences compared to the target compound’s methoxy (C–O ~1136 cm⁻¹) and isoindolyl carbonyl .
N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-2-(5-methoxy-1H-indol-1-yl)acetamide (CAS 1441906-37-1)
- Structure : Shares the 1,2,4-triazole-acetamide scaffold but includes a 3,4-dimethoxyphenethyl and 5-methoxyindolyl group.
- Key Differences :
- Substituent Complexity : The dimethoxyphenethyl chain enhances lipophilicity (ClogP ~3.5 estimated) compared to the target compound’s simpler 2-methoxyphenyl.
- Biological Implications : The indolyl group may engage in π-π stacking with biological targets, whereas the isoindolyl group in the target compound could impose steric hindrance .
Compounds with Varied Heterocyclic Cores
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (4)
- Structure : Oxadiazole-thiol scaffold with an indolylmethyl group.
- Key Differences :
- Heterocycle Properties : The 1,3,4-oxadiazole’s sulfur atom increases polar surface area (PSA) versus the triazole, affecting membrane permeability .
- Biological Activity : Thiol groups in oxadiazoles often exhibit antioxidant or metal-chelating properties, diverging from the acetamide’s hydrogen-bonding role .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Structure : Pyrazole core with sulfanyl and trifluoromethyl groups.
- Key Differences :
Physicochemical and Spectral Comparison
Research Findings and Implications
- Synthetic Routes : The target compound and analogs (e.g., 6m, CAS 1441906-37-1) are synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution, with SHELX software often employed for crystallographic refinement .
- Hydrogen-Bonding Patterns : The 1,2,4-triazole in the target compound forms stronger N–H···O bonds compared to 1,2,3-triazoles, as evidenced by graph-set analysis in related structures .
- Biological Performance : Methoxy and chloro substituents on phenyl groups correlate with enhanced antimicrobial activity in triazole derivatives, while isoindolyl groups may improve CNS permeability due to reduced PSA .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring and an isoindole moiety, which are known for their roles in various biological activities. The molecular formula is , with a molecular weight of 375.4 g/mol. The presence of the methoxyphenyl group enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H21N5O2 |
| Molecular Weight | 375.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | YABYELXNCOWWTR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and suitable aldehydes or ketones.
- Isoindole Formation : The isoindole structure can be synthesized via cyclization reactions involving appropriate precursors under acidic or basic conditions.
- Coupling Reactions : The methoxyphenyl group is introduced using palladium-catalyzed cross-coupling techniques.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12.5 |
| HeLa | 15.8 |
| A549 | 10.0 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed:
| Bacteria | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC µg/mL) |
|---|---|---|
| E. coli | 22 | 31.25 |
| Staphylococcus aureus | 19 | 62.5 |
| Pseudomonas aeruginosa | 20 | 125 |
The mechanism of action is believed to involve:
- Enzyme Inhibition : The triazole ring can interact with active sites of enzymes through hydrogen bonding.
- Receptor Modulation : The indole moiety may participate in π–π stacking interactions with aromatic residues in proteins.
These interactions can modulate the activity of target proteins, leading to the observed biological effects.
Case Studies
A recent study evaluated the compound's efficacy as an anticancer agent in vivo using xenograft models:
- Model Used : MCF7 xenograft in nude mice.
Results indicated significant tumor growth inhibition compared to control groups treated with saline.
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and what reagents are critical for its formation?
The synthesis involves multi-step organic reactions, including cyclization and functional group modifications. Key steps include:
- Triazole ring formation : Hydrazine derivatives are condensed with carbonyl compounds under reflux conditions, often using acetic acid as a solvent .
- Indole/isoindole coupling : Suzuki-Miyaura or Ullmann coupling reactions may link aromatic moieties, requiring palladium catalysts and controlled temperatures (80–120°C) .
- Amide bond formation : Carbodiimide reagents (e.g., EDC/HOBt) facilitate coupling between carboxylic acid and amine groups . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Which spectroscopic and chromatographic methods are essential for structural confirmation?
- NMR spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks, with methoxy (~δ 3.8 ppm) and isoindolyl carbonyl (~δ 170 ppm) signals as key markers .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ at m/z 435.5) and fragmentation patterns .
- HPLC : Assesses purity (>95% by reverse-phase C18 columns) and monitors reaction progress .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Enzyme inhibition : Potential inhibition of cyclooxygenase (COX-2) and tyrosine kinases via triazole-isoindole interactions, measured via IC50 values in enzyme assays .
- Antiproliferative activity : Moderate cytotoxicity (e.g., GI50 ~10 µM in MCF-7 cells) linked to apoptosis induction .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require substitution with ethanol/water mixtures for greener synthesis .
- Catalyst screening : Transition-metal catalysts (e.g., Pd(PPh3)4 for cross-coupling) vs. organocatalysts (e.g., pyridine for acid scavenging) .
- Temperature gradients : Stepwise heating (e.g., 50°C → 120°C) minimizes side reactions during cyclization .
Q. How can contradictions in bioactivity data across studies be resolved?
- Dose-response validation : Replicate assays under standardized conditions (e.g., ATP levels in kinase assays) to rule out false positives .
- Metabolic stability testing : Use liver microsomes to assess if metabolite interference explains variability in cytotoxicity .
- Structural analogs : Compare activity of derivatives (e.g., methoxy vs. chloro substituents) to identify pharmacophore requirements .
Q. What computational strategies predict target binding modes and selectivity?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with COX-2 (PDB: 5KIR) or kinases (PDB: 1ATP), highlighting H-bonds with triazole and π-π stacking with isoindole .
- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-receptor complexes .
- ADMET prediction : SwissADME evaluates bioavailability risks (e.g., logP >3 may limit solubility) .
Q. How do structural modifications impact bioactivity in SAR studies?
- Triazole substitutions : Replacing 2-methoxyphenyl with 3,4-dimethoxyphenyl increases COX-2 inhibition by 30% .
- Isoindole modifications : Introducing electron-withdrawing groups (e.g., nitro) at the 3-oxo position enhances antiproliferative potency .
- Amide linker variations : Thioacetamide analogs show improved metabolic stability but reduced solubility .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazole formation | Hydrazine hydrate, acetic acid, 100°C | 65–70 | |
| Amide coupling | EDC/HOBt, DCM, rt | 80–85 | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | 95+ purity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
